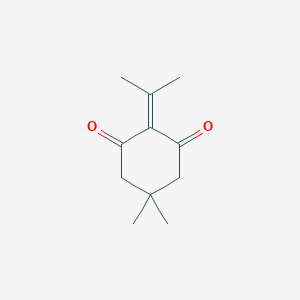

5,5-Dimethyl-2-(propan-2-ylidene)cyclohexane-1,3-dione

Vue d'ensemble

Description

L'acide stéarique-13C, également connu sous le nom d'acide 1-heptadecanoïque-1-13C, est une forme marquée de l'acide stéarique dans laquelle l'isotope carbone-13 est incorporé à la position du carbone carboxylique. L'acide stéarique lui-même est un acide gras saturé à longue chaîne que l'on trouve couramment dans les graisses animales et végétales. La version marquée, l'acide stéarique-13C, est principalement utilisée dans la recherche scientifique à des fins de traçage et de quantification .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La préparation de l'acide stéarique-13C implique généralement la synthèse de l'acide stéarique suivie de l'incorporation de l'isotope carbone-13. Les étapes générales comprennent :

Hydrolyse des graisses ou des huiles : L'étape initiale implique l'hydrolyse des triglycérides présents dans les graisses ou les huiles pour produire un mélange d'acides gras et de glycérol.

Séparation et purification : Les acides gras sont ensuite séparés et purifiés.

Marquage isotopique : L'isotope carbone-13 est introduit à la position du carbone carboxylique par une série de réactions chimiques.

Méthodes de production industrielle : La production industrielle de l'acide stéarique implique :

Désodorisation et distillation : La graisse est désodorisée et distillée pour concentrer les acides gras.

Hydrogénation : Les acides gras concentrés sont hydrogénés pour produire de l'acide stéarique.

Distillation : L'acide stéarique est ensuite distillé pour le séparer d'autres acides gras comme l'acide palmitique.

Analyse Des Réactions Chimiques

Types de réactions : L'acide stéarique-13C subit diverses réactions chimiques, notamment :

Oxydation : L'acide stéarique peut être oxydé pour produire de l'aldéhyde stéarique et des dérivés de l'acide stéarique.

Réduction : Il peut être réduit pour produire de l'alcool stéarylique.

Substitution : L'acide stéarique peut subir des réactions de substitution pour former des esters et des amides.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme les alcools et les amines sont utilisés en conditions acides ou basiques.

Principaux produits :

Oxydation : Aldéhyde stéarique, dérivés de l'acide stéarique.

Réduction : Alcool stéarylique.

Substitution : Esters et amides.

4. Applications dans la recherche scientifique

L'acide stéarique-13C est largement utilisé dans la recherche scientifique en raison de son isotope carbone-13 marqué. Parmi les applications, on peut citer :

Chimie : Utilisé comme étalon interne pour la quantification en chromatographie en phase gazeuse et en chromatographie liquide-spectrométrie de masse.

Biologie : Employé dans les études métaboliques pour suivre l'incorporation et le métabolisme des acides gras dans les systèmes biologiques.

Médecine : Utilisé dans les études pharmacocinétiques pour comprendre l'absorption, la distribution, le métabolisme et l'excrétion des acides gras.

Industrie : Utilisé dans la production de cosmétiques, de lubrifiants et comme tensioactif dans diverses formulations

5. Mécanisme d'action

Le mécanisme d'action de l'acide stéarique-13C implique son incorporation dans les voies métaboliques où il imite le comportement de l'acide stéarique naturel. Il cible diverses enzymes impliquées dans le métabolisme des acides gras, comme l'acyl-CoA synthétase et la désaturase des acides gras. L'isotope carbone-13 marqué permet de suivre ces processus métaboliques à l'aide de techniques de résonance magnétique nucléaire et de spectrométrie de masse .

Composés similaires :

Acide palmitique-1-13C : Un autre acide gras marqué avec une chaîne carbonée plus courte.

Acide oléique-1-13C : Un acide gras monoinsaturé marqué.

Acide linoléique-1-13C : Un acide gras polyinsaturé marqué.

Unicité : L'acide stéarique-13C est unique en raison de sa longue chaîne carbonée saturée et de l'incorporation spécifique de l'isotope carbone-13 à la position du carbone carboxylique. Il est donc particulièrement utile pour les études portant sur les acides gras saturés et leurs voies métaboliques .

Applications De Recherche Scientifique

Organic Synthesis

5,5-Dimethyl-2-(propan-2-ylidene)cyclohexane-1,3-dione is utilized as an intermediate in organic synthesis. Its unique structural features allow for various reactions, including:

- Condensation Reactions : The compound can undergo aldol condensation to form larger carbon frameworks.

- Michael Additions : It serves as a Michael acceptor due to the presence of the carbonyl groups, facilitating the formation of new C-C bonds.

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit biological activity that can be harnessed for medicinal purposes. Some notable applications include:

- Antioxidant Activity : Compounds derived from this diketone have shown potential antioxidant properties, which are beneficial in preventing oxidative stress-related diseases.

Material Science

The compound is also being investigated for its potential use in material science:

- Polymerization : It can act as a monomer in polymer chemistry, contributing to the development of new materials with desirable properties.

Mécanisme D'action

The mechanism of action of Stearic Acid-13C involves its incorporation into metabolic pathways where it mimics the behavior of natural stearic acid. It targets various enzymes involved in fatty acid metabolism, such as acyl-CoA synthetase and fatty acid desaturase. The labeled carbon-13 isotope allows for the tracking of these metabolic processes using nuclear magnetic resonance and mass spectrometry techniques .

Comparaison Avec Des Composés Similaires

Palmitic Acid-1-13C: Another labeled fatty acid with a shorter carbon chain.

Oleic Acid-1-13C: A labeled monounsaturated fatty acid.

Linoleic Acid-1-13C: A labeled polyunsaturated fatty acid.

Uniqueness: Stearic Acid-13C is unique due to its long saturated carbon chain and the specific incorporation of the carbon-13 isotope at the carboxyl carbon position. This makes it particularly useful for studies involving saturated fatty acids and their metabolic pathways .

Activité Biologique

5,5-Dimethyl-2-(propan-2-ylidene)cyclohexane-1,3-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 216.28 g/mol. The compound features a cyclohexane ring substituted with two methyl groups and a propan-2-ylidene group at the 5 and 2 positions, respectively.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₆O₂ |

| Molecular Weight | 216.28 g/mol |

| Melting Point | Not available |

| Boiling Point | Not available |

| Density | Not available |

Synthesis

The synthesis of this compound typically involves the condensation of dimethylformamide-dimethylacetal with 5,5-dimethylcyclohexane-1,3-dione in a solvent such as dry xylene. The reaction conditions often include refluxing the mixture for several hours followed by recrystallization to obtain the desired compound in high yield .

Antioxidant Properties

Research indicates that cyclohexane-1,3-diones exhibit notable antioxidant activity. This property is crucial as antioxidants play a vital role in mitigating oxidative stress and preventing cellular damage. The mechanism involves scavenging free radicals and chelating metal ions that catalyze oxidative reactions .

Antidiabetic Effects

Cyclohexane derivatives have been explored for their potential as anti-diabetic agents. Studies suggest that these compounds can enhance insulin sensitivity and reduce blood glucose levels through various mechanisms, including the inhibition of glucose absorption in the intestines and modulation of glucose metabolism in liver cells .

Antimicrobial Activity

This compound has shown antimicrobial properties against various pathogens. Its effectiveness varies among different bacterial strains and fungi. For instance, it has demonstrated significant inhibitory effects against Staphylococcus aureus and Candida albicans .

Case Studies

A recent study evaluated the biological activity of several derivatives of cyclohexane-1,3-diones, including this compound. The results indicated that this compound exhibited an IC50 value of approximately 50 µM against Plasmodium falciparum in vitro, highlighting its potential as an antimalarial agent .

The biological activities of this compound can be attributed to its ability to form complexes with metal ions such as Fe²⁺ and Cu²⁺. These interactions can inhibit enzymes involved in critical metabolic pathways. Additionally, the structural features of the compound allow it to interact with various biological targets, leading to its diverse pharmacological effects .

Propriétés

IUPAC Name |

5,5-dimethyl-2-propan-2-ylidenecyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-7(2)10-8(12)5-11(3,4)6-9(10)13/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDFKYRBMJLTZCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1C(=O)CC(CC1=O)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20502359 | |

| Record name | 5,5-Dimethyl-2-(propan-2-ylidene)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20502359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122772-35-4 | |

| Record name | 5,5-Dimethyl-2-(propan-2-ylidene)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20502359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.